1'-Cyclohexyl-4-methyl-1,4'-bipiperidine
Description
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine is a bicyclic amine compound consisting of two piperidine rings connected at the 1- and 4'-positions. The molecule features a cyclohexyl substituent at the 1'-position of the second piperidine ring and a methyl group at the 4-position of the first piperidine ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C17H32N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-7-11-18(12-8-15)17-9-13-19(14-10-17)16-5-3-2-4-6-16/h15-17H,2-14H2,1H3 |
InChI Key |
LIVDPNYSDMDMOH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Pharmacological Profiles
Key Differences and Implications
Substituent Effects on Bioactivity
- Pipamperone : The 4-fluorophenyl-4-oxobutyl chain and carboxamide group enhance dopamine receptor affinity, critical for its antipsychotic activity. In contrast, the cyclohexyl and methyl groups in the target compound lack polar functionalities, suggesting divergent receptor interactions .
- CP-640186 : Bulky anthracene and morpholine groups increase lipophilicity, favoring ACCase enzyme binding. The target compound’s cyclohexyl group may confer similar lipophilicity but with reduced steric hindrance .
- Ancriviroc: The bromophenyl and pyridinyl substituents enable CCR5 receptor antagonism.
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in the target compound (logP ~3–4, estimated) likely enhances membrane permeability compared to Pipamperone (logP ~2.5) but reduces solubility relative to Irinotecan derivatives (logP ~1.5–2 due to ester groups) .
- Metabolic Stability : Methyl and cyclohexyl groups may slow oxidative metabolism compared to Pipamperone’s fluorophenyl chain, which undergoes cytochrome P450-mediated degradation .
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